Cas no 2138369-62-5 (4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole)

4-(Difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by its unique structural features, including a difluoromethyl group and a fluorophenyl substituent. These functional groups enhance its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's fluorinated moieties contribute to improved metabolic stability and bioavailability, which are critical in drug discovery. Its pyrazole core offers versatility for further functionalization, enabling the synthesis of diverse bioactive molecules. The presence of fluorine atoms also enhances lipophilicity, potentially improving membrane permeability. This compound is suitable for applications in medicinal chemistry, particularly in the development of kinase inhibitors or other targeted therapeutics.
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole structure
2138369-62-5 structure
Product Name:4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole
CAS No:2138369-62-5
MF:C12H11F3N2
MW:240.224353075027
CID:5611450
PubChem ID:165486442
Update Time:2025-10-21

4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 2138369-62-5
    • EN300-840951
    • 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole
    • Inchi: 1S/C12H11F3N2/c1-2-17-7-10(12(14)15)11(16-17)8-4-3-5-9(13)6-8/h3-7,12H,2H2,1H3
    • InChI Key: BCWPEKSROUEOSJ-UHFFFAOYSA-N
    • SMILES: FC(C1=CN(CC)N=C1C1C=CC=C(C=1)F)F

Computed Properties

  • Exact Mass: 240.08743285g/mol
  • Monoisotopic Mass: 240.08743285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.8Ų

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Additional information on 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole

4-(Difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole: A Comprehensive Overview

The compound with CAS No. 2138369-62-5, commonly referred to as 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two nitrogen atoms. The presence of fluorine atoms in its structure, particularly in the difluoromethyl and fluorophenyl groups, imparts unique electronic and steric properties that make it a valuable compound for various applications.

The structural features of 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole are worth examining in detail. The pyrazole ring serves as the core framework, with substituents attached at positions 1, 3, and 4. The ethyl group at position 1 contributes to the molecule's lipophilicity, while the fluorophenyl group at position 3 introduces aromaticity and additional electronic effects. The difluoromethyl group at position 4 adds a trifluoromethyl-like effect, enhancing the compound's stability and reactivity in certain chemical environments.

Recent studies have highlighted the potential of 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole as a precursor for drug development. Its ability to act as a scaffold for various bioactive molecules has been explored in numerous research papers. For instance, researchers have investigated its role in the synthesis of kinase inhibitors, which are critical in targeting cancer cells and other diseases.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by selective substitution reactions to introduce the desired substituents. One notable approach reported in recent literature involves the use of microwave-assisted synthesis to enhance reaction efficiency and yield.

In terms of applications, 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole has shown promise in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and organic photovoltaics (OPVs). The fluorine atoms in its structure contribute to its high thermal stability and mechanical robustness, which are essential for these applications.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound under various conditions. For example, density functional theory (DFT) calculations have been employed to study its electronic structure and reactivity, providing insights into its potential interactions with biological targets.

In conclusion, 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole is a versatile compound with a wide range of applications across different scientific domains. Its unique structural features and promising biological activity make it an exciting subject for further research and development.

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